molecular formula C4H10O5 B1591634 Ethane-1,2-diol;2-hydroxyacetic acid CAS No. 39927-08-7

Ethane-1,2-diol;2-hydroxyacetic acid

Cat. No.: B1591634
CAS No.: 39927-08-7
M. Wt: 138.12 g/mol
InChI Key: SZUIEBOFAKRNDS-UHFFFAOYSA-N
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Description

Ethane-1,2-diol;2-hydroxyacetic acid is a polymer with bifunctional carboxylic acid end groups. It is commonly used as a cross-linking reagent and plasticizer. The compound is known for its versatility and is utilized in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Ethane-1,2-diol;2-hydroxyacetic acid, also known as Poly(ethylene glycol) bis(carboxymethyl) ether or Poly(ethylene glycol) diacid, primarily targets vicinal glycols . These are organic compounds that contain two hydroxyl groups on adjacent carbon atoms .

Mode of Action

The interaction of this compound with its targets involves the cleavage of vicinal glycols to aldehydes and ketones . This process is facilitated by the action of lead tetraacetate or periodic acid . The cleavage of the carbon-carbon single bond in vicinal glycols is an important chemical transformation .

Biochemical Pathways

The cleavage of vicinal glycols by this compound affects the biochemical pathways involving these compounds . The resulting aldehydes and ketones play crucial roles in various biochemical processes, including energy production and the synthesis of other important biomolecules .

Pharmacokinetics

It is known that the compound has a molecular weight of 13812 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of vicinal glycols into aldehydes and ketones . These products can participate in various biochemical reactions, contributing to the overall metabolic activities within the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment . Additionally, the presence of other chemicals can also impact the compound’s action.

Chemical Reactions Analysis

Ethane-1,2-diol;2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form carboxylate ions.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Ethane-1,2-diol;2-hydroxyacetic acid is unique due to its bifunctional carboxylic acid groups, which provide enhanced reactivity and versatility compared to other polyethylene glycol derivatives. Similar compounds include:

This compound stands out for its ability to form stable cross-linked networks and its wide range of applications in various fields.

Properties

IUPAC Name

ethane-1,2-diol;2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUIEBOFAKRNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O.C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39927-08-7
Record name Polyethylene glycol, bis(carboxymethyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of polyethylene glycol (Mw ˜400, 10.0 g) in acetone (400 mL) was cooled to 15° C. and Jones reagent was added [(43 mL), prepared from 5.18 mL H2SO4, 5 g of CrO3 and 38 mL H2O]. The mixture was stirred at room temperature for 12 h. The acetone was removed under vacuum, the slurry dissolved in CH2Cl2 (150 mL) and washed with saturated NaCl solution (1×100 mL). The CH2Cl2 layer was dried (anhydrous MgSO4) and solvents removed to obtain corresponding poly(ethylene glycol) bis(carboxymethyl) ether (Mw ˜400) as an oil (9.35 g). IR, neat, 1739 cm−1, C═O stretch of carboxylic acid, 3436 cm−1 Broad O′H stretch.
[Compound]
Name
polyethylene glycol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.18 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CrO3
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,2-diol;2-hydroxyacetic acid
Reactant of Route 2
Ethane-1,2-diol;2-hydroxyacetic acid
Reactant of Route 3
Ethane-1,2-diol;2-hydroxyacetic acid
Reactant of Route 4
Ethane-1,2-diol;2-hydroxyacetic acid
Reactant of Route 5
Ethane-1,2-diol;2-hydroxyacetic acid
Reactant of Route 6
Ethane-1,2-diol;2-hydroxyacetic acid

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